1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorophenyl group, a tolyl group, a thienopyrazole group, and a cyclopentanecarboxamide group . These groups are common in organic chemistry and are found in a variety of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tolyl group, for example, can exist in three possible structural isomers: ortho, meta, and para .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Applications De Recherche Scientifique
Antimicrobial Applications
A study on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, structurally related to the compound , highlighted the synthesis of compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that derivatives of this compound could be potent antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Reddy et al., 2010).
Anticancer Applications
Research on pyrazole derivatives as cell cycle inhibitors revealed their potential as anticancer drugs. Specifically, a study designed new pyrazole derivatives to inhibit cell cycle kinases, showing modest apoptotic effects in human cancer cells and suggesting their potential for further development in cancer treatment (Nițulescu et al., 2015). Another study synthesized pyridines, thioamides, and other derivatives from chalcones, some of which exhibited high cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Zaki et al., 2018).
Synthesis of Heterocyclic Structures
The synthesis of complex heterocyclic structures using this compound as a precursor or structural analog has been extensively explored. For instance, the synthesis of thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities employed related compounds to create novel series of spiro compounds and thioxo-dihydropyrimidin-4-yl derivatives with potent antimicrobial properties (Hafez et al., 2016).
Molecular Interaction Studies
Studies on the molecular interactions of similar compounds with biological receptors have provided insights into their potential mechanism of action. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed the conformational preferences and possible binding interactions, offering a basis for rational drug design (Shim et al., 2002).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS/c1-16-6-2-3-7-21(16)28-22(19-14-30-15-20(19)27-28)26-23(29)24(12-4-5-13-24)17-8-10-18(25)11-9-17/h2-3,6-11H,4-5,12-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQRZDKCMPZTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.